Spectroscopic data (NMR, IR, MS) of (2-(Trifluoromethyl)pyrimidin-4-yl)methanol
Spectroscopic data (NMR, IR, MS) of (2-(Trifluoromethyl)pyrimidin-4-yl)methanol
An In-Depth Technical Guide to the Spectroscopic Characterization of (2-(Trifluoromethyl)pyrimidin-4-yl)methanol
For Researchers, Scientists, and Drug Development Professionals
Abstract
(2-(Trifluoromethyl)pyrimidin-4-yl)methanol is a key heterocyclic building block in medicinal chemistry, primarily due to the recognized impact of the trifluoromethyl group on the metabolic stability and bioavailability of drug candidates.[1] A thorough understanding of its structural and electronic properties through spectroscopic analysis is paramount for its effective utilization in drug design and development. This guide provides a detailed technical overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for (2-(Trifluoromethyl)pyrimidin-4-yl)methanol. While direct experimental spectra for this specific molecule are not widely published, this guide synthesizes data from closely related analogs and foundational spectroscopic principles to provide a robust predictive analysis. This approach offers researchers a reliable framework for the identification, characterization, and quality control of this important synthetic intermediate.
Introduction: The Significance of Fluorinated Pyrimidines in Drug Discovery
The strategic incorporation of fluorine atoms into organic molecules has become a cornerstone of modern medicinal chemistry. The trifluoromethyl group (CF₃), in particular, is prized for its ability to modulate a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets.[1] When appended to a pyrimidine scaffold—a privileged structure in numerous pharmaceuticals—the resulting trifluoromethylpyrimidine core offers a versatile platform for the development of novel therapeutic agents.[2]
(2-(Trifluoromethyl)pyrimidin-4-yl)methanol serves as a crucial starting material for the synthesis of more complex molecules, where the hydroxymethyl group at the 4-position provides a convenient handle for further chemical elaboration. Accurate spectroscopic characterization is therefore not merely a procedural step but a critical component of ensuring the identity, purity, and ultimately, the efficacy and safety of the final drug substance.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Structural Elucidation
NMR spectroscopy is the most powerful tool for the unambiguous determination of the molecular structure of (2-(Trifluoromethyl)pyrimidin-4-yl)methanol in solution. A combination of ¹H, ¹³C, and ¹⁹F NMR experiments provides a complete picture of the molecule's connectivity and electronic environment.
¹H NMR Spectroscopy
The proton NMR spectrum is expected to be relatively simple, exhibiting distinct signals for the pyrimidine ring protons, the methylene protons of the hydroxymethyl group, and the hydroxyl proton.
Expected Chemical Shifts and Couplings:
| Proton(s) | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |
| H5 | ~7.5 - 7.8 | Doublet | ~5.0 - 6.0 | The proton at the 5-position is adjacent to the proton at the 6-position, leading to a doublet. Its chemical shift is influenced by the electron-withdrawing trifluoromethyl group and the pyrimidine ring nitrogens. |
| H6 | ~8.8 - 9.1 | Doublet | ~5.0 - 6.0 | The proton at the 6-position is deshielded by the adjacent nitrogen atom and will appear at a higher chemical shift. It is coupled to the H5 proton. |
| -CH₂- | ~4.8 - 5.0 | Singlet (or Doublet if coupled to OH) | N/A | The methylene protons are adjacent to the electron-withdrawing pyrimidine ring, shifting them downfield. In aprotic solvents, this signal is typically a singlet. In protic solvents, coupling to the hydroxyl proton may be observed. |
| -OH | Variable | Broad Singlet | N/A | The chemical shift of the hydroxyl proton is highly dependent on the solvent, concentration, and temperature. It often appears as a broad singlet and may exchange with residual water in the solvent. |
Causality in Experimental Choices: The choice of a deuterated solvent is critical. Solvents like DMSO-d₆ are often preferred as they can form hydrogen bonds with the hydroxyl group, leading to a more distinct and observable -OH proton signal.[3]
¹³C NMR Spectroscopy
The carbon NMR spectrum will provide information on the carbon framework of the molecule. The presence of the trifluoromethyl group will be evident through the characteristic quartet splitting of the CF₃ carbon and the coupling to adjacent carbon atoms.
Expected Chemical Shifts and Couplings:
| Carbon(s) | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |
| C2 | ~155 - 158 | Quartet | ~35 - 40 (²JCF) | The carbon directly attached to the trifluoromethyl group will be significantly influenced by the fluorine atoms, resulting in a downfield shift and a characteristic quartet due to C-F coupling. |
| C4 | ~165 - 168 | Singlet | N/A | This carbon is attached to the hydroxymethyl group and is part of the electron-deficient pyrimidine ring. |
| C5 | ~120 - 123 | Singlet | N/A | This carbon is expected to have a chemical shift typical for an aromatic CH in a heterocyclic system. |
| C6 | ~158 - 161 | Singlet | N/A | This carbon is adjacent to a nitrogen atom and will be deshielded. |
| -CH₂- | ~60 - 65 | Singlet | N/A | The methylene carbon is shifted downfield due to the attachment to the pyrimidine ring and the oxygen atom. |
| -CF₃ | ~120 - 125 | Quartet | ~270 - 280 (¹JCF) | The carbon of the trifluoromethyl group will appear as a strong quartet with a large one-bond C-F coupling constant. |
Self-Validating System: The observation of the large ¹JCF coupling constant for the CF₃ carbon and the smaller ²JCF coupling for the C2 carbon provides internal validation for the assignment of the trifluoromethyl group's position.
¹⁹F NMR Spectroscopy
¹⁹F NMR is a highly sensitive technique for the direct observation of the fluorine atoms. For (2-(Trifluoromethyl)pyrimidin-4-yl)methanol, a single signal is expected for the three equivalent fluorine atoms of the CF₃ group.
Expected Chemical Shift:
The ¹⁹F chemical shift for a CF₃ group on a pyrimidine ring is typically observed in the range of -60 to -75 ppm relative to a CFCl₃ standard.[4] The exact chemical shift is sensitive to the electronic environment and the solvent used.
Authoritative Grounding: The chemical shift range for trifluoromethyl groups on heterocyclic systems is well-established in the literature, providing a reliable reference for spectral interpretation.[5][6][7][8]
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is a rapid and effective method for identifying the key functional groups present in (2-(Trifluoromethyl)pyrimidin-4-yl)methanol.
Expected Vibrational Frequencies:
| Wavenumber (cm⁻¹) | Vibration Type | Intensity | Rationale |
| 3400 - 3200 | O-H stretch | Broad, Strong | The broadness is due to hydrogen bonding of the hydroxyl group. |
| 3100 - 3000 | C-H stretch (aromatic) | Medium | Corresponds to the C-H bonds on the pyrimidine ring. |
| 2950 - 2850 | C-H stretch (aliphatic) | Medium | Corresponds to the C-H bonds of the methylene group. |
| 1600 - 1450 | C=C and C=N stretch | Medium to Strong | Characteristic of the pyrimidine ring vibrations. |
| 1350 - 1100 | C-F stretch | Strong | The C-F bonds of the trifluoromethyl group give rise to very strong and characteristic absorption bands. |
| ~1050 | C-O stretch | Strong | Corresponds to the stretching vibration of the primary alcohol's C-O bond. |
Experimental Protocol: A standard approach involves preparing a KBr pellet of the solid sample or analyzing a thin film of the compound on a salt plate. An ATR-FTIR spectrometer can also be used for rapid analysis of the solid sample.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry provides crucial information about the molecular weight of the compound and its fragmentation pattern, which can aid in structural confirmation.
Expected Mass Spectrometric Data (Electron Ionization - EI):
| m/z | Proposed Fragment | Rationale |
| 178 | [M]⁺ | Molecular ion peak. |
| 177 | [M-H]⁺ | Loss of a hydrogen radical. |
| 149 | [M-CHO]⁺ | Loss of a formyl radical from the hydroxymethyl group. |
| 109 | [M-CF₃]⁺ | Loss of the trifluoromethyl radical. |
| 79 | [C₄H₃N₂]⁺ | Fragment corresponding to the pyrimidine ring after loss of the substituents. |
Workflow for LC-MS/MS Analysis:
Caption: Workflow for the LC-MS/MS analysis of (2-(Trifluoromethyl)pyrimidin-4-yl)methanol.
Plausible Fragmentation Pathway:
Caption: Proposed mass fragmentation pathway for (2-(Trifluoromethyl)pyrimidin-4-yl)methanol under EI conditions.
Conclusion
The comprehensive spectroscopic analysis of (2-(Trifluoromethyl)pyrimidin-4-yl)methanol, as detailed in this guide, provides a multi-faceted approach to its structural confirmation and purity assessment. While direct experimental data remains to be widely published, the predictive analysis based on established principles and data from analogous compounds offers a solid foundation for researchers. The interplay of ¹H, ¹³C, and ¹⁹F NMR, in conjunction with IR and MS data, creates a self-validating system for the unambiguous characterization of this vital building block in drug discovery. This guide serves as a valuable resource for scientists engaged in the synthesis, quality control, and application of fluorinated pyrimidines.
References
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Klahn, P., & Hengesbach, M. (2020). Aromatic 19F–13C TROSY—[19F, 13C]‐Pyrimidine Labeling for NMR Spectroscopy of RNA. Angewandte Chemie International Edition, 59(39), 17062-17069. Available from: [Link]
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